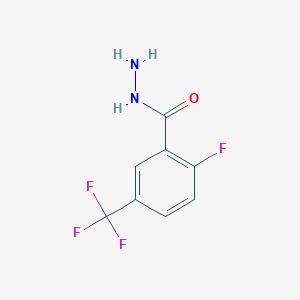

2-Fluoro-5-(trifluoromethyl)benzohydrazide

Description

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4N2O/c9-6-2-1-4(8(10,11)12)3-5(6)7(15)14-13/h1-3H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCHFMBDKPBYBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoromethyl)benzohydrazide typically involves the reaction of 2-Fluoro-5-(trifluoromethyl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

Enzyme Inhibition

Research has indicated that derivatives of 2-fluoro-5-(trifluoromethyl)benzohydrazide exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. A study demonstrated that hydrazone derivatives synthesized from this compound showed IC50 values ranging from 46.8 µM to 137.7 µM for AChE and 19.1 µM to 881.1 µM for BuChE inhibition . The most potent derivative, 4-(trifluoromethyl)-N’-[4-(trifluoromethyl)benzylidene]benzohydrazide, exhibited mixed-type inhibition, highlighting the potential of these compounds in treating cognitive disorders.

Anticancer Activity

Hydrazone derivatives of this compound have also been investigated for their anticancer properties. The structure–activity relationship studies suggest that modifications can enhance their cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown promising results in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth .

Antibacterial Activity

The antibacterial properties of this compound and its derivatives have been explored against both Gram-positive and Gram-negative bacteria. Studies indicate that these compounds exhibit varying degrees of antibacterial activity, with some derivatives outperforming standard antibiotics like kanamycin . The fluorinated structure contributes to their effectiveness by enhancing membrane permeability and disrupting bacterial cell functions.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound derivatives. Researchers have identified key substituents that influence enzyme inhibition and antibacterial potency:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Enhances lipophilicity and potency |

| Nitro Group | Improves AChE inhibition |

| Bromine | Increases BuChE inhibition |

| Electron-donating | Generally reduces activity |

These insights guide the design of new compounds with enhanced therapeutic profiles.

Dual Inhibition Study

A comprehensive study focused on synthesizing hydrazone derivatives from this compound demonstrated significant dual inhibition of AChE and BuChE, with a particular emphasis on the role of substituent positioning on the benzene ring . The findings highlight the potential for developing dual-action drugs targeting cholinesterase enzymes.

Antibacterial Evaluation

Another case study evaluated the antibacterial efficacy of various fluorinated hydrazones derived from this compound against clinical strains of bacteria such as Staphylococcus aureus and Escherichia coli. Results showed that specific derivatives had minimal inhibitory concentrations comparable to established antibiotics, suggesting their viability as alternative treatments .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. This can lead to inhibition or modulation of biological pathways, making it useful in drug development and biochemical research .

Comparison with Similar Compounds

Key Observations:

- Positional Effects : The 2-F, 5-CF₃ substitution in this compound confers superior antimicrobial activity compared to 4-CF₃ or 2-CF₃ analogues .

- Synthetic Utility : 4-(Trifluoromethyl)benzohydrazide is more widely studied for multitarget biological activity, including acetylcholinesterase (AChE) inhibition (IC₅₀: 27.04–106.75 µM) .

Table 1: Antimicrobial and Enzymatic Activity of Selected Benzohydrazides

Key Findings:

- Antimycobacterial Potency : Derivatives of this compound exhibit lower MIC values (15.6–31.2 µM) compared to 4-CF₃ analogues, suggesting enhanced penetration or target binding .

- Enzyme Inhibition : 4-CF₃ derivatives show stronger AChE inhibition than 2-CF₃ or 2-F,5-CF₃ compounds, likely due to optimal hydrophobic interactions in the enzyme active site .

Biological Activity

2-Fluoro-5-(trifluoromethyl)benzohydrazide is a synthetic compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of various enzymes. This article delves into its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzohydrazide structure with a trifluoromethyl group and a fluorine atom, which significantly influence its biological activity. Its molecular formula is C8H6F4N2O, and the presence of electronegative substituents enhances its interaction with biological targets.

1. Cholinesterase Inhibition

One of the primary biological activities of this compound is its inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies have demonstrated that derivatives of this compound exhibit dual inhibition properties, with IC50 values ranging from 46.8 to 137.7 µM for AChE and 63.6 to 881.1 µM for BuChE .

Table 1: Inhibition Potency of Derivatives

| Compound | IC50 (AChE) µM | IC50 (BuChE) µM |

|---|---|---|

| 4-(trifluoromethyl)benzylidene hydrazone | 46.8 | 63.6 |

| Salicylidene hydrazone | 137.7 | 881.1 |

2. Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties by inhibiting specific kinases involved in cell cycle regulation, particularly cyclin-dependent kinases (CDK4 and CDK6). This inhibition leads to cell cycle arrest in the G1 phase, effectively preventing cancer cell proliferation.

Case Study: CDK Inhibition

In vitro studies showed that treatment with this compound resulted in a marked decrease in the viability of various cancer cell lines, indicating its potential as an anticancer agent.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies focusing on fungal pathogens, it demonstrated effective antifungal activity against Candida neoformans, with minimal inhibitory concentrations (MICs) showing promising results .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Binding: The compound binds to active sites on enzymes such as AChE and CDKs, inhibiting their activity through competitive or mixed-type inhibition.

- Subcellular Localization: It primarily localizes in the nucleus where it interacts with target proteins involved in cell cycle regulation, enhancing its efficacy against cancer cells.

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have identified key modifications that enhance the biological activity of benzohydrazide derivatives. The introduction of additional electronegative substituents has been shown to improve inhibition potency against cholinesterases .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of CF3 | Increased potency against AChE |

| Substitution at Position 4 | Enhanced dual inhibition |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Fluoro-5-(trifluoromethyl)benzohydrazide?

Methodological Answer: The compound is typically synthesized via hydrazinolysis of methyl esters. For example:

- Step 1: React methyl 2-fluoro-5-(trifluoromethyl)benzoate with excess hydrazine hydrate in methanol under reflux (6–8 h).

- Step 2: Isolate the product by filtration and recrystallize using ethanol/water mixtures to achieve >95% purity .

Key Considerations: - Use catalytic sulfuric acid to accelerate the reaction .

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .

Q. How can purity and structural integrity be confirmed after synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic effects of fluorine substituents?

Methodological Answer:

- DFT Workflow:

- Validation: Compare computed NMR shifts with experimental data (δ deviation < 0.3 ppm) .

Q. How to design hydrazone derivatives for biological activity screening?

Methodological Answer:

- Derivatization Strategy:

- SAR Insights:

Q. How to resolve contradictions in spectral data across studies?

Methodological Answer:

Q. What strategies improve yield in transition-metal complex formation?

Methodological Answer:

- Coordination Chemistry:

- Characterization:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.